molecular formula C19H18F2N4O2 B2626038 (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-27-1

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2626038
CAS RN: 899984-27-1
M. Wt: 372.376
InChI Key: DQKNFCPAGBEBHB-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : A study explored the synthesis of new compounds with a structure related to the quinazoline derivatives, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Singh & Pandey, 2006).

  • Catalyst-Free Synthesis of Quinazolines : Research on the use of urea/thiourea as ammonia surrogates has enabled the catalyst-free synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. This approach offers a simpler and more environmentally friendly method for synthesizing these compounds, highlighting the versatility of urea derivatives in chemical syntheses (Naidu et al., 2014).

  • Antitumor Agents : A study presented the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. These compounds exhibited significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, indicating the therapeutic potential of quinazoline derivatives in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).

  • Synthesis of Dihydroquinazolinones : Another study reported on the utility of ZrO2–Al2O3 in synthesizing a series of novel substituted dihydroquinazolinones. The research highlighted the efficiency of nano acid catalysts in facilitating these syntheses under mild conditions, contributing to the development of pharmaceutically useful dihydroquinazolines (Narasimhamurthy et al., 2019).

  • Antibacterial Analogues : A study aimed to determine the antibacterial activity of synthesized novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues against common bacteria such as S. aureus and E. coli. The research presented a new series of quinazolinone analogues synthesized with potent antibacterial properties, offering potential pathways for developing new antibacterial agents (Dhokale et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2,6-difluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of a urea derivative.", "Starting Materials": [ "2,6-difluoroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea derivative" ], "Reaction": [ "Step 1: Condensation of 2,6-difluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form an intermediate.", "Step 2: Addition of a urea derivative to the intermediate formed in step 1 to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

899984-27-1

Product Name

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.376

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H18F2N4O2/c1-11(2)10-25-17(12-6-3-4-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-5-8-14(16)21/h3-9,11H,10H2,1-2H3,(H2,23,24,26)

InChI Key

DQKNFCPAGBEBHB-JJIBRWJFSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.